6-Phenyl-4-thiomorpholinopyridazin-3(2H)-one
Description
6-Phenyl-4-thiomorpholinopyridazin-3(2H)-one (CAS: 55160-66-2) is a pyridazinone derivative characterized by a thiomorpholine substituent at the 4-position and a phenyl group at the 6-position of the pyridazinone core. Pyridazinones are nitrogen-containing heterocycles with diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects . The thiomorpholine group introduces sulfur into the heterocyclic ring, which may enhance lipophilicity and alter electronic properties compared to oxygen-containing analogs like morpholine derivatives .
Properties
IUPAC Name |
3-phenyl-5-thiomorpholin-4-yl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14-13(17-6-8-19-9-7-17)10-12(15-16-14)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZFWBOILNJRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=NNC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90523854 | |
| Record name | 6-Phenyl-4-(thiomorpholin-4-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90523854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89868-10-0 | |
| Record name | 6-Phenyl-4-(thiomorpholin-4-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90523854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-4-thiomorpholinopyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be formed by reacting the pyridazine derivative with a thiol and an amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-4-thiomorpholinopyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
6-Phenyl-4-thiomorpholinopyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: It may serve as a probe to study biological pathways and molecular interactions.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-Phenyl-4-thiomorpholinopyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomorpholine ring can form hydrogen bonds or hydrophobic interactions with target proteins, while the phenyl group can enhance binding affinity through π-π interactions.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyridazinone derivatives vary in substituent positions and heterocyclic groups. Key comparisons include:
Table 1: Structural Comparison of Pyridazinone Derivatives
- Thiomorpholine vs.
- Substituent Position: The 4- and 6-positions on the pyridazinone core are critical for modulating biological activity. For example, 4-(4-chlorophenyl)-6-morpholinopyridazin-3(2H)-one exhibits analgesic activity comparable to aspirin, attributed to its morpholine and chlorophenyl groups .
Physicochemical and Electronic Properties
- Crystal Packing: Morpholine-containing derivatives (e.g., 4-(4-chlorophenyl)-6-morpholinopyridazin-3(2H)-one) form hydrogen-bonded chains (C–H⋯O) and π-π interactions (3.6990 Å stacking distance) . Thiomorpholine analogs likely exhibit similar packing but with altered bond lengths due to sulfur’s larger atomic radius.
- Electronic Effects : The thiomorpholine group reduces basicity compared to morpholine, as sulfur’s lower electronegativity decreases lone pair availability. This may influence interactions with biological targets .
Table 3: Calculated Molecular Properties (Morpholine Derivative)
| Property | Value (Morpholine Derivative) | Reference |
|---|---|---|
| HOMO Energy | -9.05 eV | |
| LUMO Energy | -1.01 eV | |
| Dipole Moment | 2.13 Debye |
Pharmacological and Functional Implications
- Analgesic Activity: Morpholine derivatives like 4-(4-chlorophenyl)-6-morpholinopyridazin-3(2H)-one show efficacy close to aspirin, suggesting that thiomorpholine analogs may retain or modify this activity .
Biological Activity
6-Phenyl-4-thiomorpholinopyridazin-3(2H)-one is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyridazine core with a thiomorpholine moiety and a phenyl group. Its molecular structure can be represented as follows:
This structure contributes to its interaction with various biological targets, influencing its pharmacological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in critical biological pathways, potentially affecting cellular proliferation and survival.
- Antiproliferative Effects : In vitro studies suggest that it may possess antiproliferative properties against various cancer cell lines, indicating its potential as an anticancer agent.
- Modulation of Signaling Pathways : It may modulate key signaling pathways such as PI3K/AKT, which are crucial in cancer biology.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
| Biological Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | HCT-116 | 12.5 | |
| Enzyme Inhibition | PI3K | 5.0 | |
| Platelet Aggregation Inhibition | Rat Model | Not specified |
Case Studies
Several case studies have explored the biological activity of this compound, highlighting its therapeutic potential:
- Anticancer Activity : A study evaluated the antiproliferative effects of this compound on HCT-116 colon cancer cells. The results indicated significant inhibition of cell growth at low micromolar concentrations, suggesting its potential as a lead compound for cancer therapy.
- Cardiovascular Effects : Another investigation focused on the compound's ability to inhibit platelet aggregation in vivo. The results demonstrated that it effectively reduced ADP-induced platelet aggregation in rat models, indicating potential applications in cardiovascular disease management.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl and thiomorpholine groups can significantly affect the biological activity of the compound. For instance:
- Substituents on the Phenyl Ring : Different substituents can enhance or diminish antiproliferative activity.
- Thiomorpholine Variants : Altering the thiomorpholine structure can influence enzyme inhibition potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
